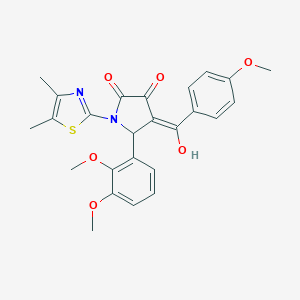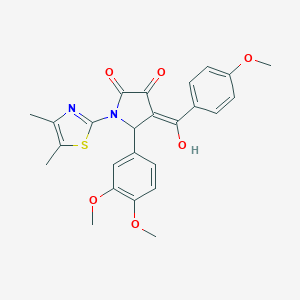![molecular formula C19H20N2O B265161 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the family of phenethylamines. It is a potent psychedelic with hallucinogenic effects that is sold as a designer drug. The chemical structure of 25I-NBOMe is similar to that of the hallucinogenic drug, LSD. However, the effects of 25I-NBOMe are much stronger and can be fatal in high doses.
作用機序
The mechanism of action of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the activation of serotonin receptors in the brain. The drug binds to the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition, which are the hallmark effects of hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include altered perception, mood, and cognition. The drug can cause visual and auditory hallucinations, synesthesia, and altered time perception. It can also cause feelings of euphoria, anxiety, and paranoia. In high doses, this compound can cause seizures, cardiac arrest, and death.
実験室実験の利点と制限
One advantage of using 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, the use of this compound in lab experiments is limited by its potential toxicity and legal status as a designer drug.
将来の方向性
For research on 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include the investigation of its long-term effects on the brain and the development of new drugs that target the serotonin system. Researchers are also interested in studying the potential therapeutic uses of hallucinogens for the treatment of mental health disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain. Its mechanism of action involves the activation of serotonin receptors in the brain, which leads to altered perception, mood, and cognition. While this compound has advantages for lab experiments, its potential toxicity and legal status as a designer drug limit its use. Future research will focus on the long-term effects of this compound on the brain and the development of new drugs that target the serotonin system.
合成法
The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the reaction of 2C-I with 2-(5-methyl-1H-indol-3-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been used in scientific research to study the effects of hallucinogens on the brain. Researchers have investigated the pharmacological properties of this compound, including its receptor binding affinity and its effects on neurotransmitter release. Studies have shown that this compound binds strongly to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition.
特性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-13-3-6-15(7-4-13)19(22)20-10-9-16-12-21-18-8-5-14(2)11-17(16)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChIキー |
INYLUNHOQMRDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)


![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)